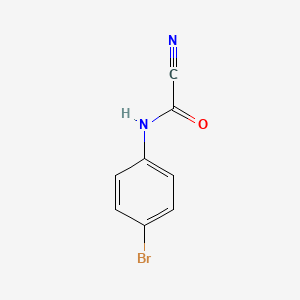
N-(4-Bromophenyl)cyanoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)cyanoformamide is an organic compound with the molecular formula C8H5BrN2O It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a cyanoformamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromophenyl)cyanoformamide can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with cyanoformic acid derivatives under controlled conditions. Another method includes the use of N,N-disubstituted aminomalononitriles with cesium fluoride as a promoter, which facilitates the formation of cyanoformamides through a decyanation/oxidation cascade .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)cyanoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(4-Bromophenyl)cyanoformamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)cyanoformamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)cyanoformamide
- N-(2-Methoxyphenyl)cyanoformamide
- N-(4-Ethoxycarbonylphenyl)cyanoformamide
- N-(4-Chlorophenyl)cyanoformamide
- N-(2,5-Difluorophenyl)cyanoformamide
Uniqueness
N-(4-Bromophenyl)cyanoformamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyanoformamides, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
73708-67-5 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-cyanoformamide |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,(H,11,12) |
InChI Key |
OFDVDYICRIKOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















